

Introduction: Bridging Structure and Function in Drug Development

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Compound of Interest

Compound Name: *3-(4-methyl-1,3-thiazol-5-yl)propanoic acid*

CAS No.: 6469-32-5

Cat. No.: B1360075

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In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific investigation. The intrinsic physical and chemical properties of a compound, collectively known as its physicochemical profile, are foundational to its ultimate success. These properties govern how a molecule behaves in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) — the very essence of pharmacokinetics.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of this profile is not merely academic; it is a critical prerequisite for rational drug design and optimization.

This guide focuses on **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid**, a molecule featuring a core thiazole heterocycle linked to a propanoic acid chain. The presence of the carboxylic acid functional group and the aromatic thiazole ring suggests specific physicochemical characteristics that are pivotal for its potential as a therapeutic agent. This document serves as a technical whitepaper from the perspective of a Senior Application Scientist, moving beyond a simple data sheet to provide a strategic framework for the experimental determination of its key physical properties. We will explore the causality behind experimental choices and present

robust, self-validating protocols for characterizing its identity, purity, solubility, and ionization state.

Section 1: Core Molecular Identity and Structural Attributes

Before any experimental assessment, establishing the definitive identity of the compound is paramount. **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid** is a solid at room temperature, and its structure dictates its potential for intermolecular interactions. The carboxylic acid moiety is a hydrogen bond donor and acceptor, while the thiazole ring, with its nitrogen and sulfur heteroatoms, contributes to the molecule's polarity and potential for various non-covalent interactions.

Identifier	Value	Source
Chemical Name	3-(4-methyl-1,3-thiazol-5-yl)propanoic acid	Sigma-Aldrich
CAS Number	6469-32-5	Sigma-Aldrich, Chem-Space[3]
Molecular Formula	C ₇ H ₉ NO ₂ S	Sigma-Aldrich, ChemScene[4]
Molecular Weight	171.22 g/mol	Sigma-Aldrich, ChemScene[4]
Canonical SMILES	<chem>CC1=C(SC=N1)CCC(=O)O</chem>	Sigma-Aldrich
Physical Form	Solid	Sigma-Aldrich

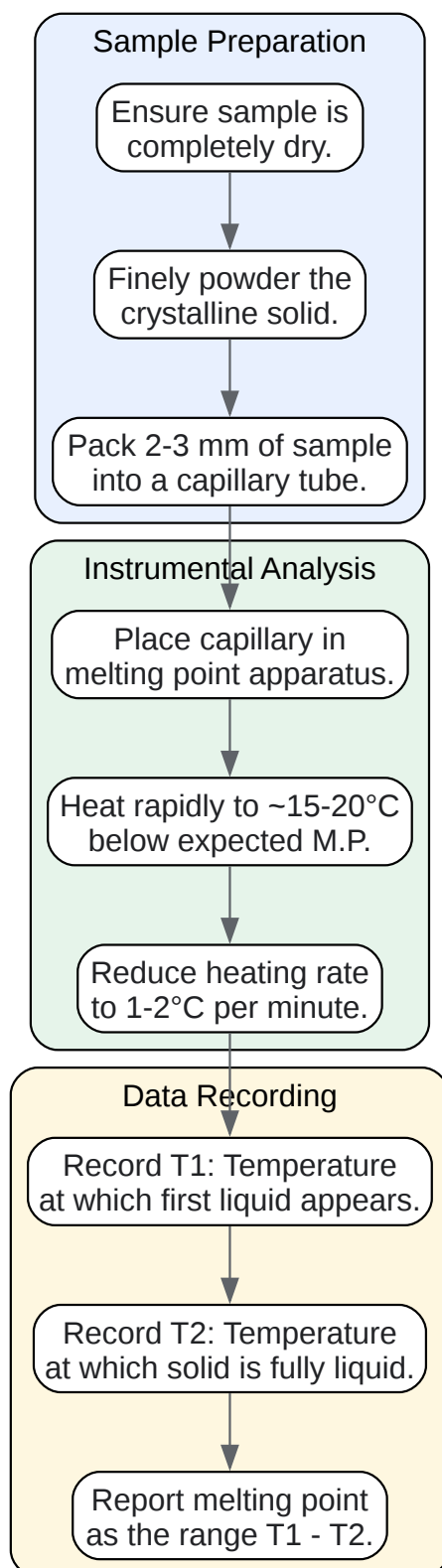
Section 2: Melting Point Determination: A Primary Indicator of Purity

Expert Rationale

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C), which is a characteristic physical constant. The presence of even minor impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, its determination is an essential first step in quality

control, providing a rapid and cost-effective assessment of purity before committing a sample to more complex and expensive biological assays.

Workflow for Melting Point Determination



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Caption: Workflow for determining melting point via the capillary method.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for an accurate determination of the melting point range.^{[5][6][7]}

- Sample Preparation:
 - Ensure the sample of **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid** is completely dry, as residual solvent can act as an impurity.^[5]
 - Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
 - Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
 - Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 2-3 mm is achieved.^[8]
- Instrument Setup and Measurement:
 - Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.
 - If the approximate melting point is unknown, perform a rapid preliminary measurement by heating at a rate of 10-15°C per minute to get a rough estimate.
 - For the accurate measurement, use a fresh sample and heat rapidly to about 20°C below the estimated melting point.
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
 - Carefully observe the sample through the viewing lens.
- Data Recording:

- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the last crystal of the solid melts (completion of melting).
- The melting point is reported as the range between these two temperatures. For a pure compound, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Section 3: Aqueous Solubility: A Gatekeeper for Bioavailability

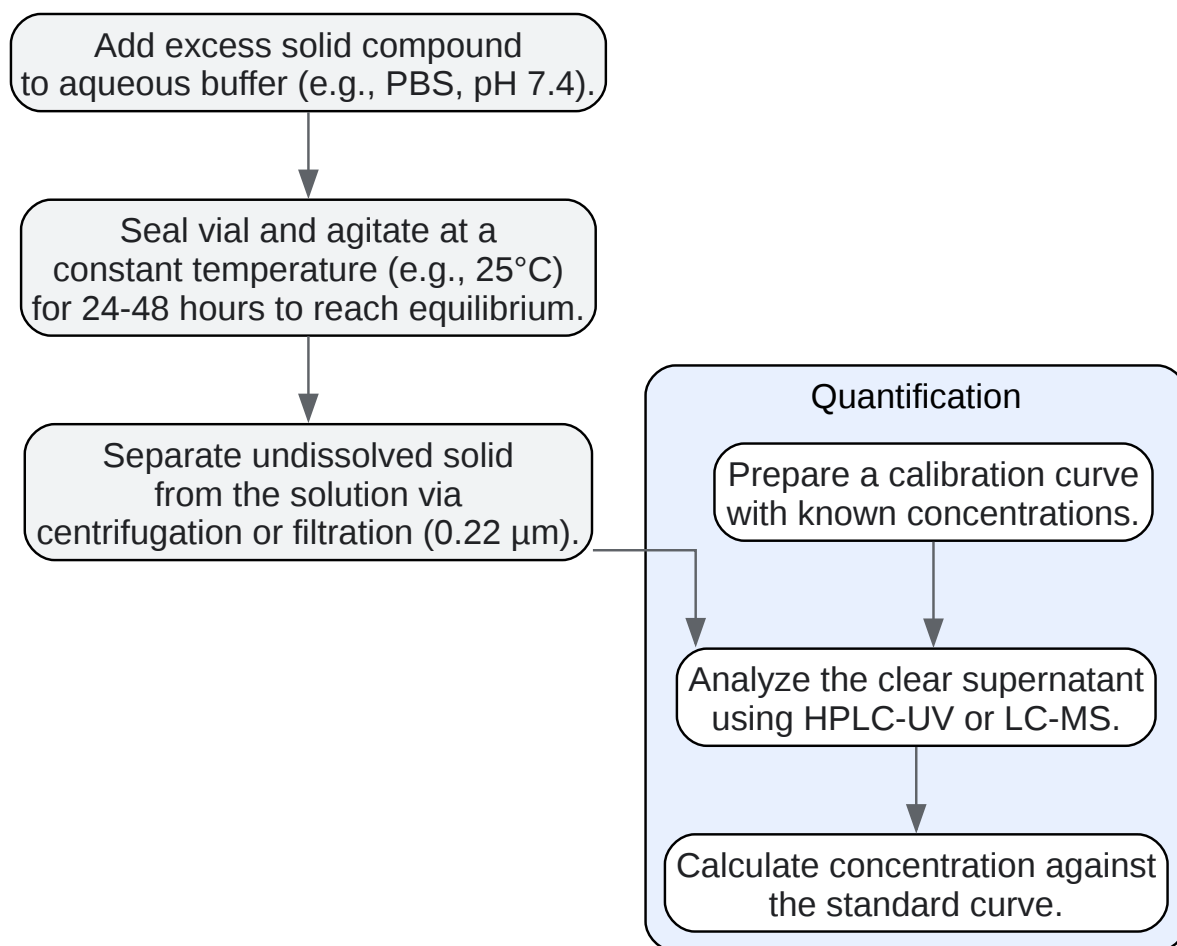
Expert Rationale

A drug must be in solution to be absorbed from its site of administration and to interact with its biological target.^[9] Poor aqueous solubility is a major cause of failure for drug candidates. We distinguish between two key types of solubility measurements:

- **Kinetic Solubility:** A high-throughput screening method where a compound is added to a buffer from a DMSO stock solution. It measures how readily a compound stays in solution under non-equilibrium conditions and is useful for early-stage discovery.^[10]
- **Thermodynamic Solubility:** The true saturation concentration of a compound in a solvent at equilibrium. It is a more rigorous, lower-throughput measurement critical for lead optimization and formulation development.^[10]

Given the need for a definitive characterization, the "shake-flask" method to determine thermodynamic solubility is the gold standard.

Workflow for Thermodynamic Solubility Assay



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Caption: Shake-flask method for thermodynamic solubility determination.

Detailed Experimental Protocol: Shake-Flask Solubility Determination

This protocol describes a robust method for measuring thermodynamic solubility in a physiologically relevant buffer.[10]

- Preparation:
 - Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

- Add an excess amount of solid **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid** to a known volume of the buffer in a glass vial. The excess solid is crucial to ensure saturation is reached.
- Prepare a set of standards of the compound at known concentrations for creating a calibration curve.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 48 hours). [10] A preliminary time-course experiment can be run to confirm when the concentration in solution becomes constant.
- Sample Processing:
 - After equilibration, allow the vials to stand briefly to let larger particles settle.
 - Carefully withdraw an aliquot of the suspension and separate the undissolved solid from the saturated solution. This can be done by either:
 - Centrifuging the sample at high speed and collecting the supernatant.
 - Filtering the sample through a low-binding 0.22 µm syringe filter.[11]
- Quantification:
 - Dilute the clear supernatant with an appropriate mobile phase.
 - Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

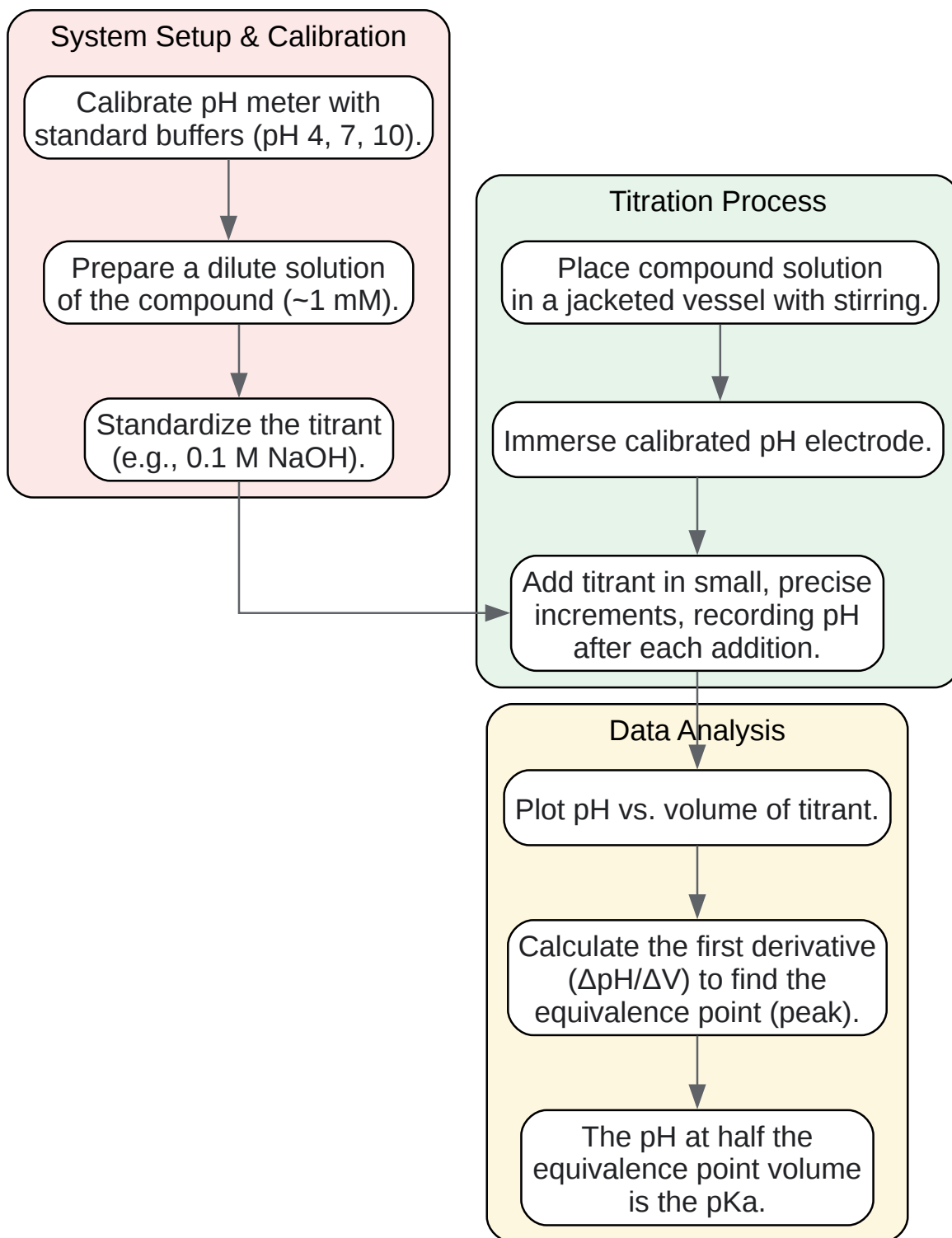
- Determine the concentration by comparing the instrument response to the previously generated calibration curve. The resulting concentration is the thermodynamic solubility.

Section 4: Ionization Constant (pKa): The Driver of In Vivo Behavior

Expert Rationale

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid**, the carboxylic acid group is expected to be the primary ionizable center, making it a weak acid. The pKa value is critical because the charge state of a drug affects its solubility, membrane permeability, plasma protein binding, and interaction with its target.^{[12][13][14]} Potentiometric titration is a highly accurate and reliable method for pKa determination, involving the gradual addition of a titrant (a base, in this case) while monitoring the solution's pH.^[14]

Workflow for pKa Determination via Potentiometric Titration



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Caption: Workflow for determining pKa using potentiometric titration.

Detailed Experimental Protocol: Potentiometric pKa Determination

This protocol provides a step-by-step guide for determining the pKa of an acidic compound.[\[12\]](#)
[\[15\]](#)

- System Preparation and Calibration:
 - Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01).
 - Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) by titrating against a primary standard like potassium hydrogen phthalate (KHP).[\[16\]](#)
 - Accurately prepare a solution of **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid** in water at a known concentration (e.g., 1-5 mM). A co-solvent may be used if aqueous solubility is low, but its effect on the pKa must be considered.
 - Maintain a constant ionic strength during the titration by adding a background electrolyte like 0.15 M potassium chloride (KCl).[\[15\]](#)
- Titration Procedure:
 - Place a known volume of the compound solution into a thermostatted titration vessel equipped with a magnetic stirrer.
 - Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution.
 - Begin stirring to ensure homogeneity.
 - Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[\[12\]](#)
 - Continue the titration well past the expected equivalence point (the point of steepest pH change).

- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - To accurately determine the equivalence point, calculate the first derivative of the curve ($\Delta\text{pH}/\Delta V$). The peak of the first derivative plot corresponds to the equivalence volume.[\[17\]](#)
 - The pKa is determined from the Henderson-Hasselbalch equation. At the point where exactly half of the equivalence volume of titrant has been added, the concentrations of the protonated (acid) and deprotonated (conjugate base) species are equal, and thus, $\text{pH} = \text{pKa}$.

Conclusion: Building a Foundation for Preclinical Success

The thorough physicochemical characterization of **3-(4-methyl-1,3-thiazol-5-yl)propanoic acid** is an indispensable step in evaluating its potential as a drug candidate. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa represent the industry-standard, authoritative methods for generating the data needed by medicinal chemists, DMPK scientists, and formulators. By understanding not just the values but also the robust methodologies used to obtain them, research teams can build a solid, reliable foundation of data. This, in turn, enables more accurate predictions of in vivo behavior, facilitates intelligent lead optimization, and ultimately increases the probability of advancing a well-characterized and promising compound through the preclinical pipeline.

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